Cas no 115822-57-6 (chromane-3-carboxylic acid)

chromane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Chroman-3-carboxylic acid
- 3-Chromanecarboxylic Acid
- 2H-1-Benzopyran-3-carboxylic acid, 3,4-dihydro-
- CHROMANE-3-CARBOXYLIC ACID
- 3,4-Dihydro-2H-benzopyran-3-carboxylic acid
- 3,4-dihydro-2H-chromene-3-carboxylic acid
- chromane-3-carboxylic acid(SALTDATA: FREE)
- 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid
- CHEMBRDG-BB 4005920
- CHEMBRDG-BB 4402492
- INDAZOL-1-YL-ACETIC ACID
- Methyl 3,4-dihydro-2H-chroMene-3-carboxylate
- 3,4-Dihydro-2H-benzopyran-3-carboxylic acid, 97%
- W-200889
- 115822-57-6
- AMY7825
- AC-29679
- AB56534
- UGAGZMGJJFSKQM-UHFFFAOYSA-N
- SDCCGMLS-0066062.P001
- EN300-15044
- Chroman-3-carboxylicacid
- SY344169
- DTXSID20383680
- (3R)-CHROMANE-3-CARBOXYLIC ACID
- MFCD10696113
- BCP29984
- AB15875
- MFCD03783554
- AKOS001109888
- F2147-1735
- AB56516
- AKOS016042331
- HMS1789G05
- SCHEMBL1519231
- SY004299
- 3-Chromanecarboxylic acid, AldrichCPR
- CS-0075942
- SY344170
- FT-0615538
- 3-Chromanecarboxylic acid;3,4-dihydro-2h-chromene-3-carboxylic Acid
- MFCD10696120
- A803489
- (R)-Chromane-3-carboxylic acid
- STL372920
- (S)-Chromane-3-carboxylic acid
- chromane-3-carboxylic acid
-
- MDL: MFCD03783554
- インチ: InChI=1S/C10H10O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12)
- InChIKey: UGAGZMGJJFSKQM-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)CC(CO2)C(=O)O
計算された属性
- 精确分子量: 178.06300
- 同位素质量: 178.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 202
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- XLogP3: 1.5
じっけんとくせい
- ゆうかいてん: 120-125 °C
- PSA: 46.53000
- LogP: 1.32230
chromane-3-carboxylic acid Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38-52
- セキュリティの説明: S26-S37/39
-
危険物標識:
- Risk Phrases:R36/37/38
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 安全术语:S26;S37/39
chromane-3-carboxylic acid 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
chromane-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1125080-25g |
Chroman-3-carboxylic acid |
115822-57-6 | 95% | 25g |
$590 | 2024-07-28 | |
abcr | AB224481-1 g |
3-Chromanecarboxylic acid, 95%; . |
115822-57-6 | 95% | 1g |
€121.50 | 2023-04-27 | |
abcr | AB224481-25 g |
3-Chromanecarboxylic acid, 95%; . |
115822-57-6 | 95% | 25g |
€960.40 | 2023-04-27 | |
Life Chemicals | F2147-1735-1g |
3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
115822-57-6 | 95%+ | 1g |
$42.0 | 2023-09-06 | |
Ambeed | A291525-1g |
Chroman-3-carboxylic acid |
115822-57-6 | 96% | 1g |
$23.0 | 2025-02-25 | |
abcr | AB224481-25g |
3-Chromanecarboxylic acid, 95%; . |
115822-57-6 | 95% | 25g |
€960.40 | 2025-02-16 | |
Fluorochem | 066548-5g |
3-Chromanecarboxylic acid |
115822-57-6 | 95% | 5g |
£97.00 | 2022-03-01 | |
Ambeed | A291525-25g |
Chroman-3-carboxylic acid |
115822-57-6 | 96% | 25g |
$259.0 | 2025-02-25 | |
Life Chemicals | F2147-1735-5g |
3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |
115822-57-6 | 95%+ | 5g |
$105.0 | 2023-09-06 | |
Alichem | A449042598-25g |
Chroman-3-carboxylic acid |
115822-57-6 | 95% | 25g |
$1307.79 | 2023-09-04 |
chromane-3-carboxylic acid 関連文献
-
Dhevalapally B. Ramachary,Sangeeta Jain Org. Biomol. Chem. 2011 9 1277
-
Tanja Knaus,Francesco G. Mutti,Luke D. Humphreys,Nicholas J. Turner,Nigel S. Scrutton Org. Biomol. Chem. 2015 13 223
-
Yen Ting Chen,Tomas Vojkovsky,Xingang Fang,Jennifer R. Pocas,Wayne Grant,Amiee M. W. Handy,Thomas Schr?ter,Philip LoGrasso,Thomas D. Bannister,Yangbo Feng Med. Chem. Commun. 2011 2 73
chromane-3-carboxylic acidに関する追加情報
Exploring the Versatility of Chromane-3-carboxylic Acid (CAS No. 115822-57-6): A Key Building Block in Modern Chemistry
The chromane-3-carboxylic acid (CAS No. 115822-57-6) is a structurally unique compound that has garnered significant attention in pharmaceutical and organic synthesis research. This bicyclic framework, combining a benzopyran (chromane) core with a carboxylic acid functional group, offers exceptional versatility as a scaffold for drug discovery and material science applications. Recent studies highlight its role in modulating biological pathways, particularly in antioxidant and anti-inflammatory contexts—a topic of growing interest given the global focus on healthy aging and oxidative stress management.
From a synthetic chemistry perspective, the chromane-3-carboxylic acid structure serves as a privileged motif in medicinal chemistry. Its hydrogen-bonding capacity and planar aromatic system enable precise molecular interactions, making it valuable for designing kinase inhibitors and GPCR-targeted therapeutics. Researchers frequently search for "chromane derivatives in drug design" or "CAS 115822-57-6 synthetic applications," reflecting the compound's relevance in developing treatments for metabolic disorders and neurodegenerative diseases—areas dominating current biomedical literature.
The compound's physicochemical properties warrant special discussion. With a logP value suggesting moderate lipophilicity and a pKa around 4.2 (typical for aromatic carboxylic acids), chromane-3-carboxylic acid exhibits balanced membrane permeability and water solubility. These characteristics explain its popularity in prodrug development, especially for CNS-targeted agents where blood-brain barrier penetration is crucial. Industry professionals often inquire about "chromane-3-carboxylic acid solubility" and "stability under physiological conditions," indicating practical formulation concerns.
In material science, the chromane core's electron-rich nature facilitates applications in organic electronics and photocatalysts. The compound's ability to coordinate with metals while maintaining π-conjugation makes it valuable for designing luminescent materials—a hot topic given the demand for energy-efficient OLED technologies. Patent analyses reveal growing interest in "chromane-based fluorophores" and "CAS 115822-57-6 in optoelectronics," aligning with the global push toward sustainable lighting solutions.
Quality control aspects of 115822-57-6 remain a critical discussion point. Advanced analytical techniques like HPLC-UV (typically using C18 columns with acidic mobile phases) and LC-MS are essential for verifying purity, given the compound's tendency to form dimers through hydrogen bonding. Laboratories frequently search for "chromane-3-carboxylic acid HPLC methods" or "spectroscopic characterization data," underscoring the need for reliable analytical protocols in research and production settings.
Environmental and regulatory considerations for chromane-3-carboxylic acid reflect contemporary sustainability trends. While not classified as hazardous, its biodegradation profile and ecotoxicity data are increasingly scrutinized—mirroring the pharmaceutical industry's shift toward green chemistry principles. Recent queries about "chromane derivatives environmental fate" and "CAS 115822-57-6 safety assessment" demonstrate this evolving focus among environmental chemists and regulatory specialists.
The commercial landscape for 115822-57-6 reveals expanding applications. Custom synthesis providers report growing demand for chiral chromane-3-carboxylic acids, particularly in asymmetric catalysis for producing enantiopure pharmaceuticals. Market analysts note increased searches for "chromane-3-carboxylic acid suppliers" and "bulk pricing trends," suggesting its rising importance in fine chemical supply chains. The compound's cost-effectiveness compared to similar heterocyclic carboxylic acids contributes to its commercial viability.
Future research directions likely involve structure-activity relationship (SAR) studies of chromane-3-carboxylic acid derivatives. With computational chemistry playing a larger role, molecular docking simulations using this scaffold could accelerate the discovery of novel antidiabetic or neuroprotective agents—topics generating substantial interest in academic and industrial circles alike. The convergence of AI-driven drug discovery and traditional medicinal chemistry positions this compound as a valuable test case for hybrid research methodologies.
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